molecular formula C8H5ClF3NO2 B6300995 2-Chloro-5-methyl-3-(trifluoromethyl)nitrobenzene CAS No. 96783-82-3

2-Chloro-5-methyl-3-(trifluoromethyl)nitrobenzene

Cat. No.: B6300995
CAS No.: 96783-82-3
M. Wt: 239.58 g/mol
InChI Key: RNDJITRWECJMLS-UHFFFAOYSA-N
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Description

2-Chloro-5-methyl-3-(trifluoromethyl)nitrobenzene is an organic compound with the molecular formula C8H5ClF3NO2. It is a derivative of nitrobenzene, characterized by the presence of chloro, methyl, and trifluoromethyl groups on the benzene ring. This compound is primarily used in research and development within the pharmaceutical and agrochemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methyl-3-(trifluoromethyl)nitrobenzene typically involves the nitration of 2-Chloro-5-methyl-3-(trifluoromethyl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes. One common method includes the chlorination of 3-methylbenzene to form 2-Chloro-5-methylbenzene, followed by trifluoromethylation and subsequent nitration .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methyl-3-(trifluoromethyl)nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-5-methyl-3-(trifluoromethyl)nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-methyl-3-(trifluoromethyl)nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-methyl-3-(trifluoromethyl)nitrobenzene is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group significantly enhances its stability and lipophilicity, making it valuable in various applications .

Properties

IUPAC Name

2-chloro-5-methyl-1-nitro-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO2/c1-4-2-5(8(10,11)12)7(9)6(3-4)13(14)15/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNDJITRWECJMLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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